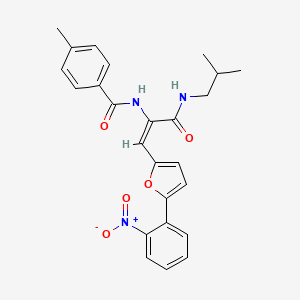
N-(3-(Isobutylamino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Isobutylamino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and an isobutylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Isobutylamino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through nitration reactions. The isobutylamino group is then added via amination reactions, and the final step involves the formation of the benzamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Isobutylamino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-(Isobutylamino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(Isobutylamino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid
- (E)-ethyl 2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylate
Uniqueness
N-(3-(Isobutylamino)-1-(5-(2-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
624726-85-8 |
|---|---|
Molecular Formula |
C25H25N3O5 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-methyl-N-[(E)-3-(2-methylpropylamino)-1-[5-(2-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H25N3O5/c1-16(2)15-26-25(30)21(27-24(29)18-10-8-17(3)9-11-18)14-19-12-13-23(33-19)20-6-4-5-7-22(20)28(31)32/h4-14,16H,15H2,1-3H3,(H,26,30)(H,27,29)/b21-14+ |
InChI Key |
AVWHCELVKJARDM-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C(=O)NCC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















